1,2-Diethyl-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-3-methylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with two ethyl groups at positions 1 and 2, and a methyl group at position 3. The molecular formula for this compound is C11H22.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethyl-3-methylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,2-dibromocyclohexane, ethyl groups can be introduced through a Grignard reaction using ethylmagnesium bromide. The methyl group can then be added via a Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic processes to introduce the ethyl and methyl groups onto the cyclohexane ring.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethyl-3-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: Cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.
Reduction: Cyclohexane.
Substitution: 1,2-Diethyl-3-chlorocyclohexane or 1,2-Diethyl-3-bromocyclohexane.
Scientific Research Applications
1,2-Diethyl-3-methylcyclohexane finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the conformational analysis of substituted cyclohexanes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1,2-Diethyl-3-methylcyclohexane exerts its effects largely depends on its chemical interactions. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In substitution reactions, it forms reactive intermediates that facilitate the replacement of hydrogen atoms with halogens.
Molecular Targets and Pathways:
Oxidation Pathway: Involves the formation of free radicals or carbocations as intermediates.
Substitution Pathway: Proceeds through the formation of halonium ions or radical intermediates.
Comparison with Similar Compounds
1,2-Diethyl-3-methylcyclohexane can be compared with other disubstituted cyclohexanes such as:
1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl and methyl groups.
1,2-Diethylcyclohexane: Lacks the additional methyl group at position 3.
1,3-Diethylcyclohexane: Substituents are positioned differently on the ring.
Uniqueness: The unique combination of ethyl and methyl groups at specific positions on the cyclohexane ring gives this compound distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61141-80-8 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1,2-diethyl-3-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9(3)11(10)5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
DGTVJPPECBACBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.